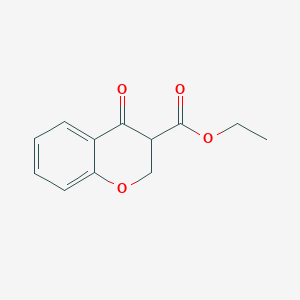

Ethyl 4-oxochroman-3-carboxylate

Description

Contextualization of Heterocyclic Compounds in Modern Organic Synthesis

Heterocyclic compounds, cyclic molecules containing at least two different elements in their ring, form the largest and most varied family of organic compounds. mdpi.comwikipedia.org It is estimated that over half of all known organic compounds are heterocyclic. mdpi.com Their prevalence is particularly notable in nature, being integral to the structure of nucleic acids, most drugs, and the majority of biomass. wikipedia.org In the realm of modern organic synthesis, heterocyclic compounds are of paramount importance, serving as foundational structures for a vast array of pharmaceuticals, agrochemicals, and materials. mdpi.com The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts unique electronic and physical properties, making them indispensable in drug development and materials science. numberanalytics.com

Overview of the Chromanone Scaffold in Contemporary Chemical Research

The chromanone, or chroman-4-one, scaffold is a prominent heterocyclic structure composed of a benzene (B151609) ring fused to a dihydropyranone ring. nih.govresearchgate.net This core structure is a building block for numerous natural and synthetic compounds with a wide spectrum of biological activities. nih.govresearchgate.net In contemporary chemical research, the chromanone scaffold is recognized as a "privileged structure," meaning it is a molecular framework that can be a versatile template for designing new drugs. acs.org Its derivatives have shown potential as anticancer, antioxidant, antidiabetic, antimicrobial, and anti-inflammatory agents, among others. nih.gov The versatility of the chromanone skeleton, particularly the potential for derivatization at various positions, allows chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Structural Characteristics and Nomenclature of Ethyl 4-oxochroman-3-carboxylate

This compound is a derivative of the chromanone scaffold. Its systematic IUPAC name is this compound. The structure features the characteristic chroman-4-one core with an ethyl carboxylate group attached to the third carbon atom of the dihydropyranone ring.

Table 1: Key Structural and Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| Core Scaffold | Chroman-4-one |

| Key Functional Groups | Ketone, Ester, Ether, Aromatic Ring |

This data is compiled from general chemical knowledge and is presented for illustrative purposes.

Historical Trajectories and Current Research Trends in 4-Oxochroman-3-carboxylate Derivatives

The synthesis of coumarin (B35378) derivatives, which are structurally related to chromanones, has been established since the 19th century through methods like the Perkin and Knoevenagel reactions. acgpubs.org Research into 4-oxochroman-3-carboxylate derivatives has evolved from these foundational synthetic strategies.

Current research is actively exploring the synthesis and potential applications of various derivatives. For instance, studies have investigated the reactions of this compound, such as its aromatization under specific conditions. researchgate.net The synthesis of related compounds, like ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate, has also been a subject of recent investigation, highlighting the ongoing interest in modifying this core structure to create novel molecules. mdpi.com A significant trend is the development of one-pot synthesis protocols to efficiently produce these complex molecules. acs.orgmdpi.com

Identification of Key Research Questions and Emerging Avenues for this compound Studies

The field of this compound research is ripe with opportunities for further exploration. Key research questions that are emerging include:

Development of more efficient and stereoselective synthesis methods: Creating specific three-dimensional arrangements of atoms (stereoisomers) can be crucial for biological activity, and efficient methods to achieve this are highly sought after.

Exploration of the full range of biological activities: While the broader chromanone class has shown diverse bioactivity, the specific potential of this compound and its close derivatives is an area for more in-depth investigation.

Understanding structure-activity relationships (SAR): Systematic studies are needed to understand how modifying the structure of this compound affects its chemical properties and biological functions. This knowledge is critical for the rational design of new compounds with enhanced or specific activities.

Application in materials science: The unique photophysical properties of some chromone (B188151) derivatives suggest that this compound and its analogues could have applications in the development of new organic materials, such as fluorescent probes or electronic materials. numberanalytics.com

Future research will likely focus on synthesizing a wider library of derivatives and employing computational and experimental methods to screen them for various applications, from medicine to materials science.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-2,3-dihydrochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-6,9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTNJXOCKWYEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Oxochroman 3 Carboxylate

Strategic Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For ethyl 4-oxochroman-3-carboxylate, this process reveals several logical pathways.

A primary and intuitive disconnection is of the ester group, which simplifies the target to 4-oxochroman-3-carboxylic acid and ethanol (B145695). This approach focuses the synthetic challenge on the formation of the core carboxylic acid.

A more fundamental disconnection of the chromanone ring itself, specifically breaking the C2–O and C3–C4 bonds, points toward a phenolic precursor, such as a salicylaldehyde (B1680747) or salicylic (B10762653) acid derivative, and a three-carbon electrophile.

Another powerful retrosynthetic strategy involves an intramolecular Claisen-type condensation. This pathway disconnects the C2–C3 bond, suggesting an O-acylated salicylate (B1505791) as a key intermediate, which can then cyclize to form the chromanone ring.

Based on these analyses, several key precursors are commonly identified for the synthesis of the 4-oxochromanone framework:

2'-Hydroxyacetophenone (B8834) : A versatile starting material that can be reacted with a C1 source to introduce the carboxylate side chain.

Salicylic Acid Derivatives : Compounds like methyl salicylate or acetylsalicylic acid can be functionalized and cyclized.

Phenols : Can undergo annulation with suitable three-carbon synthons.

Diethyl Carbonate and Sodium Ethoxide : These reagents are frequently used to install the ethoxycarbonyl group at the C3 position.

A retrosynthetic analysis for a related class of compounds, 3-hydroxychromones, also highlights the potential to derive the chromanone structure from corresponding nitro derivatives, which can be later converted to the desired functional groups. researchgate.net

Classical and Modern Approaches to Chromanone Annulation and Ring Closure

The construction of the chromanone ring is the cornerstone of the synthesis. Both classical and modern methods are employed to achieve this critical transformation.

Classical methods for forming the chromanone skeleton often rely on named reactions. These include the Kostanecki-Robinson reaction and the Baker-Venkataraman rearrangement, which are pivotal in the synthesis of chromones and related flavonoid structures. researchgate.networdpress.com A common route involves the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids, typically promoted by strong acids like polyphosphoric acid.

Modern synthetic methods often leverage transition-metal catalysis. For instance, cobalt-catalyzed annulation of salicylaldehydes with internal alkynes can yield either chromones or 4-chromanones, depending on the reaction conditions and substituents. ntu.edu.sg Similarly, palladium-catalyzed annulation reactions have been developed to create complex fused-ring systems based on the chromone (B188151) structure. rsc.org

One of the most direct and widely used methods for synthesizing this compound involves the base-catalyzed condensation of 2'-hydroxyacetophenone with diethyl carbonate. This reaction proceeds through an intramolecular Claisen condensation, effectively forming the β-keto ester and closing the ring in a single pot.

The ethyl carboxylate group at the C3 position is a defining feature of the target molecule. This group can be introduced during the ring formation, as in the Claisen condensation with diethyl carbonate, or in a separate step.

When the synthesis proceeds via the 4-oxochroman-3-carboxylic acid intermediate, standard esterification protocols are employed. The Fischer-Speier esterification is a classic and reliable method, involving the reaction of the carboxylic acid with an excess of ethanol under acidic catalysis (e.g., H₂SO₄ or TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukyoutube.com This is an equilibrium-driven process, favored by using the alcohol as the solvent. masterorganicchemistry.commasterorganicchemistry.com

For milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the ester formation. Transesterification, where a different ester of the carboxylic acid is converted to the ethyl ester by treatment with ethanol and a catalyst, is also a viable, though less common, approach.

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogues

While this compound itself is achiral, the principles of selectivity are crucial for the synthesis of its more complex, substituted analogues, which are often targets in medicinal chemistry. nih.gov

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. youtube.com For example, in the synthesis of a chromanone with other sensitive groups on the aromatic ring, harsh conditions like strong acid-catalyzed cyclization might be unsuitable. Base-mediated methods or modern transition-metal-catalyzed reactions often offer greater chemoselectivity. organic-chemistry.org

Regioselectivity : This is critical when using asymmetrically substituted phenols as starting materials. The position of cyclization during an intramolecular Friedel-Crafts acylation, for instance, is directed by the electronic effects of the substituents on the aromatic ring. nih.gov The synthesis of 2,2-dimethyl-2H-chromenes, for example, relies on highly regioselective methods. duke.edu

Stereoselectivity : The creation of specific stereoisomers is paramount when chiral centers are present. Although the title compound is achiral, many of its analogues are not. Asymmetric synthesis of chromanones can be achieved using chiral catalysts, such as organocatalysts or transition-metal complexes, to create enantiomerically enriched products. nih.govnih.govacs.org For instance, organocatalytic domino reactions have been developed for the highly stereoselective synthesis of functionalized chromanes. nih.gov

Sustainable and Green Chemistry Initiatives in Chromanone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These initiatives are increasingly important in the synthesis of chromanones and other heterocyclic compounds. researchgate.netnih.gov

A major focus of green chemistry is the development of environmentally benign catalysts and reaction conditions. europa.eu

Heterogeneous and Recyclable Catalysts : To replace corrosive and difficult-to-handle mineral acids, solid acid catalysts like zeolites, clays, and functionalized nanocomposites (e.g., ZrO₂/g-C₃N₄) are being developed. researchgate.netscilit.comresearchgate.net These catalysts are often reusable, non-corrosive, and simplify product purification.

Enzymatic Catalysis : Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. nih.gov Lipases, for example, have been used to mediate oxidative cyclizations for the synthesis of 3-hydroxychromones, offering an environmentally friendly alternative to chemical oxidants. tandfonline.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, lower energy consumption, and often improve yields. researchgate.netnih.gov It has been successfully applied to aldol (B89426) condensations for chroman-4-one synthesis and in the preparation of various chromene derivatives. researchgate.netacs.org

Alternative Solvents : Efforts are focused on replacing volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or conducting reactions under solvent-free conditions. researchgate.neteuropa.eu

The table below summarizes some green chemistry approaches relevant to chromanone synthesis.

| Green Strategy | Example Application | Advantages |

| Microwave Irradiation | Aldol condensation for chroman-4-one synthesis acs.org | Reduced reaction time, lower energy use, often higher yields. |

| Enzymatic Catalysis | Lipase-mediated oxidative cyclization tandfonline.com | Mild conditions, high selectivity, biodegradable catalyst. |

| Solid Acid Catalysts | Friedel-Crafts acylation using zeolites researchgate.net | Reusable, non-corrosive, simplified workup. |

| Solvent-Free Conditions | Ball-milling for chromene synthesis researchgate.net | Eliminates solvent waste, high efficiency. |

Solvent-Free and Microwave-Assisted Synthetic Procedures

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents. Concurrently, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental and economic advantages by reducing waste, lowering costs, and simplifying purification processes. One common approach involves the grinding of reactants, where mechanical energy initiates the chemical transformation. For instance, a facile and efficient synthesis of 3-arylidenechroman-4-ones has been achieved under solvent-free conditions by grinding variously substituted chroman-4-ones with aromatic aldehydes in the presence of anhydrous barium hydroxide (B78521) at room temperature. researchgate.net This method, characterized by its operational simplicity and high yields (75-92%), demonstrates the potential of solvent-free techniques for the derivatization of the chromanone core. researchgate.net

Another approach to solvent-free synthesis involves the use of a minimal amount of a non-hazardous catalyst or support. For example, the Pechmann condensation for the synthesis of coumarins has been successfully performed under solvent-free ball milling conditions at ambient temperature using methanesulfonic acid as a mild catalyst. rsc.org This protocol offers high yields, scalability, and avoids the use of hazardous acids and solvents. rsc.org While not directly applied to this compound, these examples highlight the feasibility of adapting solvent-free methods for its synthesis, potentially starting from a suitable phenol (B47542) and a β-ketoester derivative.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of a wide variety of heterocyclic compounds. The synthesis of ethyl-quinolon-4-one-3-carboxylates, which share a similar structural motif with the target compound, has been efficiently achieved through a one-pot, microwave-assisted cyclization of aminomethylenemalonate intermediates. conicet.gov.ar This method avoids the need for high-boiling-point organic solvents and prolonged reaction times typically associated with classical thermal heating. conicet.gov.ar

Furthermore, the Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, has been significantly improved by using microwave irradiation under solvent-free conditions with a lanthanum oxide catalyst. arabjchem.org This approach offers excellent yields and drastically shorter reaction times compared to conventional methods. arabjchem.org The successful application of microwave assistance in these related syntheses strongly suggests its potential for the efficient and rapid production of this compound. For example, a potential microwave-assisted synthesis could involve the cyclization of a phenoxypropanoic acid derivative, a reaction that has been shown to be catalyzed by polyphosphoric acid under microwave irradiation to produce chroman-4-ones. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Related Heterocycles

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Arylidenechroman-4-ones | Grinding (Solvent-Free) | Not specified | 75-92 | researchgate.net |

| Ethyl-quinolon-4-one-3-carboxylates | Microwave-assisted | Minutes | High | conicet.gov.ar |

| Dihydropyrimidinones | Microwave-assisted (Solvent-Free) | Short | Excellent | arabjchem.org |

| Pyrano[3,2-c]chromene-2,5-diones | Solvent-Free | Not specified | High | rsc.org |

Cascade Reactions and Multi-Component Strategies for Complex Derivatization

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. These approaches are characterized by their atom economy, step economy, and the ability to generate molecular diversity from simple starting materials.

Cascade Reactions:

Cascade reactions involving the chromanone scaffold have been developed to introduce functionality in a controlled and efficient manner. For example, a radical-induced cascade annulation/hydrocarbonylation has been reported for the synthesis of 2-aryl-4H-chromen-4-ones. This metal- and solvent-free method utilizes propargylamines and air as an oxygen source, initiated by AIBME and (PhSe)2, showcasing a green and practical approach to chromone synthesis. scielo.org.mx

Another innovative cascade reaction involves the visible-light-induced cyclization/chalcogenation of chromones. This three-component reaction at room temperature uses elemental sulfur or selenium to produce 3-chalcogenyl-chromones, demonstrating a mild and efficient way to functionalize the chromone core. derpharmachemica.com The development of such cascade reactions for this compound could provide direct routes to novel and complex derivatives with potential biological activities.

Multi-Component Strategies:

MCRs are powerful tools for the rapid generation of libraries of complex molecules. A novel multi-component cascade reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides has been developed to construct highly functionalized bipyrimidine derivatives. acgpubs.org This one-pot reaction proceeds with the formation of five new bonds and the cleavage of one bond, highlighting the complexity that can be achieved through MCRs. acgpubs.org

In another example, chromenone-pyrazole derivatives have been synthesized through a one-pot, multi-component reaction using a magnetic nanocatalyst (SrFe12O19). beilstein-journals.org This method offers high yields, short reaction times, and easy catalyst separation. beilstein-journals.org Adapting such multi-component strategies to this compound, for instance by reacting it with a nitrogen-containing nucleophile and an aldehyde, could open up new avenues for the synthesis of diverse and intricate heterocyclic systems.

Table 2: Examples of Cascade and Multi-Component Reactions for Chromone/Chromanone Synthesis

| Reaction Type | Key Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cascade Annulation/Hydrocarbonylation | Propargylamines, Air | 2-Aryl-4H-chromen-4-ones | Metal- and solvent-free | scielo.org.mx |

| Cascade Cyclization/Chalcogenation | Chromones, S8/Se | 3-Chalcogenyl-chromones | Visible-light induced, room temperature | derpharmachemica.com |

| Multi-Component Cascade | 3-Formylchromones, Ethyl 2-(pyridin-2-yl)acetates, Amidines | Bipyrimidine derivatives | One-pot, five new bonds formed | acgpubs.org |

| Multi-Component Reaction | 4-Hydroxy-6-methyl-2H-pyran-2-one, Salicylaldehyde, Hydrazine (B178648) derivative | Chromenone-pyrazole derivatives | Magnetic nanocatalyst, high yields | beilstein-journals.org |

Flow Chemistry and Automated Synthesis for Scalable Production

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology for the production of fine chemicals and pharmaceuticals. By performing reactions in a continuous stream through a reactor, flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scalability.

While specific examples of the flow chemistry synthesis of this compound are not yet widely reported, the application of this technology to the synthesis of other heterocyclic compounds demonstrates its significant potential. For instance, the synthesis of various heterocycles, including active pharmaceutical ingredients, has been successfully demonstrated in sequential flow processes. researchgate.net These processes allow for multi-step syntheses to be performed in an automated fashion without the need for isolation of intermediates, leading to increased efficiency and reduced waste. researchgate.net

The combination of microwave heating with flow chemistry (MW-assisted flow synthesis) is a particularly powerful approach. Continuous MW-assisted flow synthesis of 1,4-dihydropyridines has been achieved using a microflow system, showcasing the potential for rapid and efficient production. nih.gov

The implementation of flow chemistry for the synthesis of this compound could involve, for example, the continuous feeding of a substituted phenol and a suitable three-carbon synthon into a heated reactor coil containing a solid-supported catalyst. The product stream could then be directed through in-line purification modules, allowing for a fully automated and scalable production process. The development of such a flow process would be a significant advancement, enabling the on-demand and cost-effective manufacturing of this important chemical intermediate.

Table 3: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Advantage in Flow Chemistry |

|---|---|

| Safety | Small reactor volumes minimize the risk of handling hazardous materials and exothermic reactions. |

| Scalability | Production can be easily scaled by running the system for longer periods or by parallelizing multiple reactors. |

| Control | Precise control over temperature, pressure, and residence time leads to higher reproducibility and selectivity. |

| Automation | Integration of pumps, reactors, and purification units allows for fully automated, "walk-away" operation. |

| Efficiency | Reduced reaction times and in-line purification can lead to higher overall process efficiency. |

Elucidation of Reaction Mechanisms and Chemical Transformations of Ethyl 4 Oxochroman 3 Carboxylate

Reactivity Profiles of the Chromanone C-4 Carbonyl Group

The carbonyl group at the C-4 position is a primary site for nucleophilic attack and can also participate in oxidation reactions. These transformations are fundamental to modifying the chromanone core and introducing diverse functionalities.

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic nature of the C-4 carbonyl carbon makes it susceptible to attack by various nucleophiles. These addition reactions are often the initial step in a sequence of transformations, leading to a wide array of derivatives.

Reductions: The reduction of the C-4 carbonyl group in chromanone derivatives can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) is commonly employed to reduce the ketone to a secondary alcohol, yielding the corresponding 4-hydroxychroman derivative. This transformation is a crucial step in the synthesis of certain biologically active compounds.

Wittig Reactions: The Wittig reaction provides a powerful method for converting the C-4 carbonyl group into an exocyclic double bond. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves the treatment of ethyl 4-oxochroman-3-carboxylate with a phosphorus ylide, also known as a Wittig reagent. libretexts.org The reaction proceeds through a [2+2] cycloaddition mechanism, forming a transient four-membered oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.orgudel.edu The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions at C-4

| Reaction | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH4) | Ethyl 4-hydroxychroman-3-carboxylate |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-(carbethoxymethylene)chroman-3-carboxylate |

Oxidation Reactions and Their Mechanistic Pathways

While the C-4 carbonyl group is already in a relatively high oxidation state, certain oxidative reactions can lead to aromatization of the chromanone ring. For example, treatment of 1-tetralone-2-carboxylates, which are structurally analogous to this compound, with sodium hydride in DMSO under blue light irradiation can lead to aromatization, yielding 1-hydroxy-2-naphthoates. researchgate.net This reaction proceeds via an aerobic oxidation pathway. researchgate.net

Chemical Behavior of the C-3 Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C-3 position is another key functional handle that allows for a variety of chemical modifications, including hydrolysis, transesterification, and conversion to other carboxylic acid derivatives.

Hydrolysis and Transesterification Kinetics and Mechanisms

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.govlibretexts.org Basic hydrolysis, often carried out with a hydroxide (B78521) source like sodium hydroxide, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org

Transesterification: This process allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Formation of Amides, Hydrazides, and Other Carboxylic Acid Derivatives

The ethyl carboxylate group serves as a precursor for the synthesis of a wide range of carboxylic acid derivatives.

Amide Formation: Amides can be prepared by reacting the ester with ammonia (B1221849) or a primary or secondary amine. libretexts.orgyoutube.com This reaction, known as aminolysis, can be slow and may require heating. libretexts.org A more efficient method involves first converting the ester to the more reactive acyl chloride, which then readily reacts with an amine to form the amide. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the corresponding carboxylic acid (obtained from hydrolysis) and an amine. libretexts.orgmasterorganicchemistry.com

Hydrazide Formation: The reaction of this compound derivatives with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding carbohydrazide. researchgate.netnih.govnih.gov However, in some cases, particularly with ethyl 2-oxo-2H-chromene-3-carboxylate, the reaction with hydrazine hydrate can lead to ring-opening of the chromene moiety, resulting in the formation of salicylaldehyde (B1680747) azine and malonohydrazide. researchgate.netnih.govnih.gov

Table 2: Synthesis of Carboxylic Acid Derivatives from the C-3 Ester

| Derivative | Reagent(s) |

| Carboxylic Acid | NaOH, then H3O+ |

| Methyl Ester | Methanol, H+ or MeO- |

| Amide | Amine (R-NH2) |

| Hydrazide | Hydrazine Hydrate (H2NNH2·H2O) |

α-Carbon Reactivity at C-3: Enolization and Substitution Reactions

The presence of the carbonyl group at C-4 and the ester group at C-3 makes the α-hydrogen at the C-3 position acidic and susceptible to deprotonation. This leads to the formation of an enolate, which is a key intermediate for various substitution reactions.

Enolization: In the presence of a base, the α-proton at C-3 can be abstracted to form an enolate. This enolate is stabilized by delocalization of the negative charge onto the C-4 carbonyl oxygen and the ester carbonyl oxygen. The formation of the enol or its acylated derivative has been observed in related systems. For instance, the O-acylation of ethyl 2-oxo-4-phenylchromane-3-carboxylate with acetic anhydride (B1165640) in the presence of triethylamine (B128534) yields the corresponding acylated enol. mdpi.com

Substitution Reactions: The enolate generated from this compound can act as a nucleophile and react with various electrophiles, leading to the introduction of substituents at the C-3 position. These reactions are crucial for the synthesis of more complex chromanone derivatives.

Alkylation, Acylation, and Mannich-type Reactions at the Active Methylene (B1212753)

The presence of an active methylene group at the C-3 position, flanked by a carbonyl group and an ester group, makes this position highly susceptible to a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation: The active methylene proton can be readily abstracted by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides or acylating agents. The regioselectivity of these reactions (C-acylation vs. O-acylation) can be influenced by factors like the solvent, the nature of the base, and the electrophile used. mdpi.com For instance, the reaction with acetic anhydride in the presence of triethylamine leads to the O-acylated enol form. mdpi.comresearchgate.net

Mannich-type Reactions: The active methylene group can also participate in Mannich-type reactions. This three-component reaction typically involves an amine, formaldehyde (B43269) (or another aldehyde), and the active methylene compound. These reactions provide a straightforward route to aminomethylated derivatives, which are valuable precursors for further synthetic manipulations. u-szeged.hu

Condensation Reactions with Aldehydes and Ketones

The active methylene group of this compound can undergo condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. researchgate.net This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond.

The general mechanism involves the deprotonation of the active methylene group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the final condensed product. vanderbilt.edu These reactions are pivotal for extending the carbon framework and synthesizing more complex chromanone derivatives.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| This compound | Aromatic Aldehydes | Morpholine (B109124)/Acetic Acid in Ionic Liquids | Ethyl 2-chloroacetyl-3-arylpropenoates | researchgate.net |

| Ethyl acetoacetate | 2,4-Dimethoxybenzaldehyde | PTSA, Ethanol (B145695), Reflux | Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | mdpi.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of the Chromanone System

The benzene ring of the chromanone system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and thus not prone to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.com In the context of the chromanone system, if the benzene ring is substituted with potent electron-withdrawing groups (e.g., nitro groups) ortho or para to a suitable leaving group (like a halide), SNAr can occur. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Radical Reactions and Photochemical Transformations Involving this compound

The involvement of this compound in radical and photochemical reactions is a less explored area but holds potential for unique synthetic transformations.

Radical Reactions: Radical reactions typically involve three stages: initiation, propagation, and termination. libretexts.orgyoutube.com For the chromanone system, radical reactions could be initiated at various positions, such as the benzylic position or through radical addition to the carbonyl group. Reactions like the Barton-McCombie deoxygenation or Barton decarboxylation could potentially be applied to derivatives of this compound to achieve specific functional group interconversions. libretexts.org

Photochemical Transformations: Photochemical reactions, induced by the absorption of light, can lead to excited electronic states with altered reactivity. For chromanone systems, photochemical transformations could involve [2+2] cycloadditions, rearrangements, or fragmentation reactions. The specific outcome would depend on the wavelength of light used and the presence of other reactive species.

Metal-Catalyzed Cross-Coupling Reactions and Functionalization Strategies

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Derivatives of this compound, particularly those bearing a halide or triflate group on the aromatic ring, can participate in various cross-coupling reactions. nih.gov Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are widely used to introduce new aryl, vinyl, or alkynyl groups. nih.gov Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative. nih.gov These reactions significantly expand the synthetic utility of the chromanone scaffold, allowing for the construction of complex molecular architectures. beilstein-journals.org

Sophisticated Spectroscopic and Structural Analysis for Mechanistic and Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of Ethyl 4-oxochroman-3-carboxylate, providing a wealth of information about the proton and carbon environments within the molecule.

Two-dimensional (2D) NMR techniques are instrumental in establishing the intricate network of covalent bonds and the spatial relationships between atoms.

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton (¹H-¹H) coupling networks. libretexts.org In derivatives of this compound, COSY experiments would clearly show correlations between adjacent protons, for instance, between the protons of the ethyl group and the protons on the chroman ring. mdpi.comazom.com These correlations are crucial for assigning the signals in the ¹H NMR spectrum. libretexts.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. For this compound, an HSQC experiment would link the proton signals of the ethyl group and the chroman backbone to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are vital for identifying long-range (typically 2-4 bonds) correlations between protons and carbons. nih.gov This is particularly useful for mapping out the connectivity across quaternary carbons, such as the carbonyl groups and the substituted aromatic carbons in the chroman ring. For instance, correlations between the protons of the ethyl ester and the carbonyl carbon (C=O) can be observed. mdpi.comscielo.br Studies on related structures have shown that adjusting the delay time (D2) in HMBC experiments can reveal uncommon long-range correlations, providing valuable structural information. scielo.brresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry and spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. In derivatives of this compound, NOESY can reveal the relative orientation of substituents on the chroman ring. For example, a cross-peak between a proton on the chroman ring and a proton on a substituent would indicate that they are on the same face of the ring system. mdpi.com

A comprehensive analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecule's connectivity and relative stereochemistry.

The chroman ring of this compound is not planar and can exist in different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the conformational flexibility of the molecule. By analyzing changes in the NMR spectrum with temperature, it is possible to determine the energy barriers for conformational interconversions, such as ring-flipping. This information is crucial for understanding the molecule's dynamic behavior in solution.

Advanced Mass Spectrometry for Fragmentation Pattern Elucidation and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. mdpi.comlookchem.com The fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uklibretexts.org

When subjected to ionization in a mass spectrometer, the molecular ion of this compound can undergo characteristic fragmentation. chemguide.co.uk Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.org The McLafferty rearrangement is another potential fragmentation pattern for compounds containing a carbonyl group and a sufficiently long alkyl chain. youtube.com Analysis of these fragmentation patterns helps to piece together the different components of the molecule, confirming the presence of the ethyl ester and the chroman-4-one core. nih.gov

Table 1: Selected Spectroscopic Data for this compound and its Derivatives

| Technique | Observation | Interpretation |

| ¹H NMR | Signals for ethyl group (triplet and quartet), aromatic protons, and protons on the chroman ring. | Confirms the presence of the ethyl ester and the chroman structure. |

| ¹³C NMR | Resonances for carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons of the ethyl group and chroman ring. mdpi.com | Provides a complete carbon skeleton of the molecule. |

| HRMS | Accurate mass of the molecular ion. mdpi.com | Confirms the elemental composition and molecular formula (C₁₂H₁₂O₄). lookchem.com |

| IR | Strong absorption bands for the carbonyl groups (ketone and ester). mdpi.com | Indicates the presence of the key functional groups. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net For this compound, these techniques are particularly useful for identifying the characteristic stretching frequencies of its functional groups.

IR Spectroscopy: The IR spectrum of this compound will show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ketone and the ester functional groups. mdpi.com The exact positions of these bands can provide information about the electronic environment of the carbonyl groups. Additionally, C-O stretching vibrations and aromatic C-H and C=C stretching vibrations will be present. rsc.org

Raman Spectroscopy: Raman spectroscopy can also provide information about the vibrational modes of the molecule, often complementing the data obtained from IR spectroscopy. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, with very high precision. nih.gov For a derivative, ethyl 4-(2-furyl)-2-oxochroman-3-carboxylate, X-ray analysis revealed that the furan (B31954) ring is antiperiplanar and the ethoxycarbonyl group is (-)anticlinal to the lactone ring. nih.gov The analysis also provides information on how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination (for chiral derivatives)

This compound possesses a chiral center at the C3 position of the chroman ring. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques are essential for studying these chiral derivatives.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which can be used to determine the enantiomeric purity of a sample. Furthermore, the sign and shape of the CD spectrum can often be correlated with the absolute configuration (R or S) of the chiral center, especially when compared with theoretical calculations or data from compounds with known absolute configurations.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra are unique for chiral molecules and can be used to determine enantiomeric purity and assist in the assignment of absolute configuration.

These chiroptical methods are indispensable for the stereochemical characterization of enantiomerically enriched or pure samples of this compound derivatives.

Theoretical and Computational Chemistry Approaches to Ethyl 4 Oxochroman 3 Carboxylate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Reactivity, and Acidity/Basicity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like ethyl 4-oxochroman-3-carboxylate. While specific DFT studies on this exact molecule are not prevalent in the literature, the methodologies are well-established. For instance, a study on a related complex molecule, ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, utilized the B3LYP/6-31G(d,p) level of theory to investigate its properties. researchgate.net This same approach can be applied to this compound to determine its optimized geometry, including bond lengths and angles.

Such calculations would reveal key aspects of the molecule's electronic landscape. Natural Bond Orbital (NBO) analysis, for example, can quantify the delocalization of electron density, such as the π-π* interactions within the aromatic ring and the carbonyl groups. researchgate.net This information is crucial for understanding the molecule's stability and electronic communication between different functional groups.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals highlights the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, these maps would likely show negative potential (red and yellow areas) around the oxygen atoms of the carbonyl and ester groups, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. Positive potential (blue areas) would be expected around the hydrogen atoms.

The acidity and basicity of the molecule can also be predicted. The most acidic proton is likely the one at the C3 position, adjacent to two carbonyl groups, due to the resonance stabilization of the resulting conjugate base. The basicity would be centered on the oxygen atoms of the carbonyl and ether functionalities. Computational methods can provide precise pKa values and proton affinities.

Table 1: Representative Optimized Geometrical Parameters from a DFT Study on a Related Heterocyclic Compound Data adapted from a study on Ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using the B3LYP/6-31G(d,p) method. researchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O (pyrimidine ring) | 1.221 | C-N-C (pyrimidine ring) |

| C=O (ester) | 1.224 | C-N-C (pyrimidine ring) |

| C=O (amide) | 1.227 | C-N-C (amide) |

| Aromatic C-C | 1.392 - 1.409 | C-O-C (ester) |

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic nature of molecules, including conformational changes and interactions with the solvent. For a flexible molecule like this compound, which has a rotatable ethyl ester group and a non-planar chromanone ring, MD simulations can map out its accessible conformations and their relative energies.

By simulating the molecule's movement over time, researchers can identify the most stable, low-energy conformations. This is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape. The simulations would likely show that the chromanone ring can adopt different puckering conformations, and the orientation of the ethyl carboxylate group can vary.

MD simulations are also invaluable for understanding the influence of the solvent. By explicitly including solvent molecules (such as water or DMSO) in the simulation box, it is possible to observe how the solvent organizes around the solute and how it affects the conformational preferences of this compound. The simulations can reveal the formation and lifetime of hydrogen bonds between the molecule's oxygen atoms and protic solvents. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum chemical calculations.

Reaction Pathway Mapping and Transition State Characterization for Synthetic Optimizations

Computational chemistry can be used to explore the mechanisms of chemical reactions, providing insights that can help optimize synthetic routes. For the synthesis of this compound, or for its subsequent reactions, computational methods can map out the potential energy surface of the reaction.

This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

For example, the reaction of related compounds like ethyl 2-oxo-2H-chromene-3-carboxylate with nucleophiles such as hydrazine (B178648) hydrate (B1144303) has been studied, revealing potential ring-opening reactions. nih.govnih.gov Computational analysis of such a reaction would involve locating the transition state for the nucleophilic attack on the chromene ring and any subsequent steps. Similarly, the reactivity of this compound itself, for instance in aromatization reactions, can be computationally explored to understand the underlying mechanism. researchgate.net This knowledge can guide the choice of reagents and reaction conditions to improve the yield and selectivity of the synthesis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are a powerful tool for predicting spectroscopic data, which can then be used to validate or interpret experimental results. For this compound, DFT methods can be used to predict its NMR, IR, and UV-Vis spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. A well-established methodology involves optimizing the molecule's geometry and then calculating the nuclear shielding constants, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often with root-mean-square-error (RMSE) values of less than 0.1 ppm for ¹H and 1-2 ppm for ¹³C, depending on the level of theory used. researchgate.netnih.gov This can be invaluable for assigning complex spectra and confirming the structure of the synthesized compound.

Similarly, the vibrational frequencies corresponding to the IR and Raman spectra can be calculated. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectrum can be compared with the experimental one to assign the observed vibrational bands to specific functional groups and modes of vibration within the molecule.

Table 2: Example of Accuracy Metrics for DFT-Predicted NMR Chemical Shifts Data based on a study of dipterocarpol (B1150813) oxime, illustrating typical accuracy for well-chosen DFT methods. researchgate.netnih.gov

| DFT Functional | Basis Set | Nucleus | RMSE (ppm) |

| mPW1PW91 | 6-31G(d,p) | ¹³C | 1.03 |

| B3LYP | 6-31G | ¹H | 0.0870 |

| HSEH1PBE | 6-31G | ¹H | 0.0617 |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Hypotheses (focused on molecular interactions)

Given that chroman-4-one derivatives are known to possess a wide range of biological activities, it is plausible that this compound could interact with biological targets such as enzymes or receptors. researchgate.netepa.gov Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a target protein.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound would be generated and optimized computationally. Docking software then systematically explores the possible binding orientations and conformations of the ligand within the active site of the protein, scoring each pose based on a force field that approximates the binding affinity.

For example, studies on other chroman-4-one derivatives have used docking to investigate their binding to enzymes like cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net These studies identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. A docking study of this compound would likely show the carbonyl and ester oxygen atoms acting as hydrogen bond acceptors, while the benzene (B151609) ring could engage in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions. These simulations can reveal how the ligand and protein adapt to each other and can be used to calculate the binding free energy more accurately.

Table 3: Illustrative Molecular Docking Results for Chromanone Derivatives with COX-2 Adapted from a study on 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivatives. researchgate.netresearchgate.net

| Compound | Docking Score (Moldock Score) | Number of H-Bond Interactions | Key Interacting Residues |

| Derivative SII | -77.59 | 9 | Not Specified |

| Derivative SVI | -75.75 | 9 | Not Specified |

| Diclofenac (Reference) | Not Specified | Not Specified | Not Specified |

Mechanistic Investigations of Biological Interactions and Biochemical Pathway Modulation

Structure-Activity Relationship (SAR) Studies Based on Molecular Features and Binding Interactions

While specific structure-activity relationship (SAR) studies for Ethyl 4-oxochroman-3-carboxylate are not extensively documented, the broader class of chroman-4-ones has been the subject of such investigations, revealing key insights into their biological activities. The activity of these compounds is highly dependent on the substitution pattern around the chroman ring system.

Research on a series of substituted chroman-4-one derivatives as inhibitors of the enzyme Sirtuin 2 (SIRT2) has demonstrated the importance of substituents at various positions. For instance, the presence and nature of substituents at the 2-, 6-, and 8-positions of the chroman-4-one scaffold have been shown to be crucial for inhibitory potency. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. This suggests that modifications to the benzene (B151609) ring of the chroman nucleus in this compound could significantly influence its biological profile.

Furthermore, studies on the chemical reactivity of related compounds, such as ethyl 2-oxo-4-phenylchromane-3-carboxylate, provide insights into the potential for modification and its impact on molecular interactions. The stability of this derivative is attributed to the pseudo-equatorial and pseudo-axial disposition of the bulky substituents at the 3- and 4-positions. This highlights the stereochemical aspects that can influence the interaction of such compounds with biological targets.

The following table summarizes the influence of substituents on the activity of related chroman-4-one derivatives:

| Scaffold Position | Substituent Type | Impact on Biological Activity |

| 2-position | Alkyl chain (e.g., n-propyl, n-heptyl) | Modulates inhibitory effect, with optimal length being key. |

| 6-position | Electron-withdrawing groups | Favorable for increased potency. |

| 8-position | Electron-withdrawing groups | Favorable for increased potency. |

| 4-position | Phenyl group | Contributes to the stability of the compound. |

Enzyme Inhibition Kinetics and Mechanism of Action Studies

For example, certain substituted chroman-4-ones have been identified as low micromolar inhibitors of SIRT2. While the exact kinetics were not detailed, the inhibitory activity points to a specific interaction with the enzyme's active site. The general mechanism for such inhibitors often involves competitive, non-competitive, or uncompetitive binding, which can be elucidated through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations.

Without direct experimental data for this compound, it is hypothesized that its 4-oxo group and the ester moiety at the 3-position could participate in hydrogen bonding or other non-covalent interactions within an enzyme's active site. The planarity and electronic properties of the benzopyran ring system would also play a crucial role in orienting the molecule for effective binding.

Receptor-Ligand Binding Analysis and Molecular Recognition Pathways

Specific receptor-ligand binding analyses for this compound have not been reported. The process of a small molecule, or ligand, binding to a biological receptor is fundamental to its mechanism of action. This interaction is governed by the three-dimensional structures of both the ligand and the receptor's binding site, as well as the non-covalent forces between them, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Modulation of Key Biochemical Pathways and Cellular Processes

There is no direct evidence from the reviewed literature to suggest that this compound modulates specific biochemical pathways or cellular processes. However, given that some chroman-4-one derivatives inhibit SIRT2, a NAD⁺-dependent deacetylase, it is plausible that compounds with this scaffold could impact pathways regulated by this enzyme. SIRT2 is involved in various cellular processes, including cell cycle control, genomic stability, and metabolic regulation. Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, thereby influencing these pathways.

The potential for this compound to affect such pathways would depend on its ability to enter cells and interact with intracellular targets. Its relatively small size and lipophilic character may facilitate cell permeability.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Lead Discovery

Ethyl 4-oxochroman-3-carboxylate as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of this compound allows for a multitude of chemical transformations, making it a valuable starting material for synthesizing a diverse array of more complex molecules. The presence of the ketone, ester, and active methylene (B1212753) group provides multiple sites for chemical modification.

The chromanone scaffold is a core component of many naturally occurring compounds and pharmacologically active molecules. This compound serves as a key starting material for creating analogues of these natural products and for designing new molecular frameworks with specific biological targets in mind. For instance, derivatives of the related chromanone core have been investigated for a wide range of biological activities.

Research has demonstrated that spiro-chromanone derivatives, synthesized from chromanone precursors, can exhibit significant biological potential. For example, novel spiroquinoxalinopyrrolidine embedded chromanone hybrids have been synthesized and identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.gov These compounds, therefore, represent promising scaffolds for the development of new therapeutics. nih.gov Similarly, other synthesized spiro chromanone derivatives have been evaluated for their antimicrobial properties. nih.gov

A significant application of this compound and its derivatives is in the synthesis of fused and spirocyclic systems. These complex, three-dimensional structures are of great interest in medicinal chemistry as they allow for the exploration of new chemical space and can lead to compounds with improved pharmacological properties.

Fused Systems: The chromanone ring can be annulated with other heterocyclic rings to create fused systems. An example includes the synthesis of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates through a metal-catalyzed domino reaction. nih.gov A number of these compounds have demonstrated potent anti-tumor activity against various cancer cell lines. nih.gov

Spiro-Chromanone Systems: Spirocyclic compounds containing a chromanone moiety are particularly prevalent in the literature. The synthesis of these systems often involves cycloaddition reactions. A highly regioselective synthesis of spiro[oxindole-chromanone]pyrrolidines and pyrrolizines has been achieved through the 1,3-dipolar cycloaddition of azomethine ylides with (E)-3-arylidene-4-chromanones. derpharmachemica.com This method provides a direct route to novel dispiroheterocycles. derpharmachemica.com Another approach involves a pyrrolidine-catalyzed reaction between hydroxy-chroman-yl-ethanones and cyclic alkanones under microwave irradiation to produce spirochromanone derivatives. researchgate.net

| Spiro-Chromanone Synthesis Method | Reactants | Products | Key Features |

| 1,3-Dipolar Cycloaddition derpharmachemica.com | (E)-3-Arylidene-4-chromanones, Isatin, Sarcosine | Spiro[oxindole-chromanone]pyrrolidines | Highly regioselective, good yields |

| 1,3-Dipolar Cycloaddition nih.gov | 3-Benzylidenechroman-4-one, Quinoxalinone, Amino Acid | Spiroquinoxalinopyrrolidine embedded chromanones | Multicomponent reaction, creates four stereogenic centers |

| Pyrrolidine Catalysis (Microwave) researchgate.net | 1-(Hydroxy-2,2-dimethyl-chroman-6yl)-ethanone, Cyclic Alkanones | Spirochromanones | Microwave-assisted, good yields |

Derivatization Strategies for Combinatorial Library Generation

The multiple reactive sites on the this compound scaffold make it an ideal substrate for generating combinatorial libraries of related compounds. Such libraries are invaluable in the drug discovery process for screening against various biological targets to identify lead compounds.

Key derivatization strategies include:

Reactions at the C3 position: The active methylene group at the C3 position can be readily alkylated or acylated.

Condensation with aldehydes: The active methylene group can undergo Knoevenagel condensation with various aldehydes to introduce diverse substituents.

Modification of the keto group: The C4 ketone can be reduced, converted to an enol ether, or reacted with nucleophiles. For example, O-acylation of the enol form of a related 3,4-disubstituted chromanone has been reported. mdpi.com

Reactions with hydrazines: The β-keto ester functionality can react with hydrazine (B178648) hydrate (B1144303), which can lead to either pyrazole (B372694) formation or ring-opening, depending on the reaction conditions. nih.gov

Mannich Reactions: The chromanone core can undergo Mannich reactions, as demonstrated by the reaction of a spirocyclic chromanone with formalin and morpholine (B109124) or piperazine (B1678402) to yield the corresponding aminomethyl derivatives. nih.gov

Azo Coupling: Diazonium salts can be coupled to the activated chromanone ring, as shown by the reaction with benzene (B151609) diazonium chloride to produce an 8-phenyldiazenyl spiro chromanone. nih.gov

These varied reactions allow for the systematic introduction of a wide range of functional groups and structural motifs, facilitating the rapid generation of diverse chemical libraries for biological screening.

Integration into Multicomponent Reaction Sequences for Rapid Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are powerful tools for generating molecular complexity efficiently. This compound and its derivatives are excellent candidates for use in MCRs.

A notable example is the synthesis of spiroquinoxalinopyrrolidine embedded chromanone hybrids via a [Bmim]Br accelerated multicomponent 1,3-dipolar cycloaddition reaction. nih.gov This reaction involves a dipolarophile derived from chromanone, a quinoxalinone, and an amino acid. nih.gov The process forms multiple bonds and stereocenters, including two spiro carbons, in a single synthetic operation, leading to structurally intricate molecules in good yields. nih.gov Such strategies are highly valuable for rapidly building libraries of complex molecules for high-throughput screening in drug discovery programs.

Development of Chemical Tools and Probes for Biological Research

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into chemical tools and probes to investigate biological processes. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby allowing for the study of that target's function in a biological system.

The discovery of spiro-chromanone derivatives as potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) provides a clear pathway to such tools. nih.gov These inhibitors can be used to probe the roles of AChE and BChE in both healthy and diseased states. By modifying these inhibitor scaffolds, for instance, by incorporating fluorescent tags or biotin (B1667282) labels, researchers can create probes for a variety of applications, including:

Visualizing enzyme localization and activity in cells and tissues.

Identifying and validating new drug targets.

Studying enzyme kinetics and mechanism of action.

The development of such specific molecular probes is crucial for advancing our understanding of complex biological systems and for the foundational stages of drug development.

Future Perspectives, Methodological Challenges, and Emerging Research Frontiers

Development of Novel Catalytic Systems for Challenging Transformations

The synthesis of structurally complex and stereochemically defined chromanones often requires sophisticated catalytic systems capable of executing challenging chemical transformations. A significant area of research is focused on asymmetric catalysis to produce enantiomerically pure chromanone derivatives, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Recent advancements include the development of bifunctional dipeptidic phosphane catalysts for the enantioselective intramolecular Rauhut-Currier reaction, providing direct access to certain biologically active heterocyclic compounds. nih.gov Another innovative approach involves the use of BINOL-based silanediol (B1258837) catalysts to achieve a highly enantioselective dearomative alkynylation of chromanones. nih.gov This method allows for the construction of valuable tertiary ether stereogenic centers, which are present in many bioactive molecules. nih.gov Computational studies accompanying this research suggest that a network of non-covalent interactions between the catalyst and substrate is crucial for driving the high levels of enantioselectivity. nih.gov The design of new catalyst platforms, including novel silanediols and transition metal systems, continues to be a priority to improve reactivity and expand the substrate scope for these demanding reactions. nih.gov

Table 1: Examples of Novel Catalytic Systems for Chromanone Synthesis

| Catalyst System | Transformation | Key Advantage | Reference |

|---|---|---|---|

| Bifunctional Dipeptidic Phosphane | Intramolecular Rauhut-Currier Reaction | Provides direct access to biologically active α-methylene-δ-valerolactones in high yields and enantiomeric excesses. | nih.gov |

| BINOL-based Silanediols | Dearomative Alkynylation | Constructs biologically relevant tertiary ether stereogenic centers with high enantioselectivity (>90% ee for many substrates). | nih.gov |

| Indanyl Ligand-Based System | Enantioselective Alkynylation | Tunable system (ligand, base, temperature) achieving excellent enantiocontrol (up to 97% ee) for a broad scope of chromones and alkynes. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research, offering powerful tools for accelerating drug discovery and synthetic planning. nih.govresearchgate.netnih.gov These computational methods can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and design novel molecules with desired properties, significantly reducing the time and cost associated with traditional experimental approaches. researchgate.netmedium.commdpi.com

In the context of the chromanone scaffold, AI and ML can be applied in several ways:

Reaction Prediction : Machine learning models, often based on neural network architectures, can be trained on extensive databases of chemical reactions to predict the most likely products of a given set of reactants and reagents. rsc.orgyoutube.com This technology could help chemists explore new synthetic routes to complex chromanone derivatives that might not be obvious through traditional analysis.

Compound Design and Screening : AI algorithms excel at identifying structure-activity relationships. By learning from existing data on bioactive chromanones, these models can design new virtual libraries of compounds optimized for specific biological targets. mdpi.com This approach has already been demonstrated in the rational design of chromanone derivatives, where molecular modeling and docking simulations—foundational aspects of computational chemistry—were used to design hybrids targeting enzymes implicated in Alzheimer's disease ucl.ac.uk and to evaluate new analogues for opioid receptor binding. jmbfs.org

Property Prediction : ML tools can predict various physicochemical and biological properties, such as toxicity, solubility, and binding affinity, even before a compound is synthesized. mdpi.com This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, streamlining the development pipeline. User-friendly applications are being developed to make these advanced predictive tools more accessible to all chemists, regardless of their programming expertise. mit.edu

Exploration of Unconventional Reactivity and Novel Chemical Space

Moving beyond traditional functionalization, researchers are exploring unconventional reaction pathways to generate novel molecular architectures based on the chromanone core. This involves creating more complex, three-dimensional structures that can interact with biological targets in new ways.

One area of focus is the synthesis of fused and spirocyclic systems. For example, efficient, catalyst-free, multicomponent reactions have been developed to construct novel chromeno[4,3-b]quinolone derivatives, which are complex polycyclic systems. researchgate.net Another innovative strategy involves the construction of rigid 3D-spiro chromanones, which have been investigated as a core scaffold for developing new and effective antimicrobial agents. rsc.org These spirocyclic structures introduce a defined three-dimensional geometry that can be crucial for biological activity.

Furthermore, the inherent reactivity of the ethyl 4-oxochroman-3-carboxylate scaffold itself is being re-examined. Studies have shown that its enolate can undergo aromatization through aerobic oxidation under specific conditions, demonstrating a pathway to generate 1-hydroxy-2-naphthoate (B8527853) structures. researchgate.net This type of transformation highlights how existing scaffolds can be used in unconventional ways to access entirely different classes of compounds. The exploration of such novel reactivity is essential for expanding the chemical space accessible from chromanone-based starting materials.

Advanced Mechanistic Studies using in situ and Operando Techniques

A deep understanding of reaction mechanisms is fundamental to the rational design of better catalysts and synthetic protocols. otterbein.edu While traditional methods analyze reactions post-completion, advanced spectroscopic techniques now allow chemists to observe molecular transformations as they happen. In situ and operando spectroscopy are powerful approaches for studying catalysts and reaction intermediates under real process conditions. researchgate.net These techniques provide a direct window into the structure-performance relationships of a catalytic system, revealing the nature of active sites and transient species that govern reaction pathways. researchgate.net

For the synthesis of chromanone derivatives, these advanced methods could provide unprecedented insights:

Identifying Active Catalytic Species : In the catalytic systems described for enantioselective chromanone synthesis, operando techniques like in situ IR or X-ray absorption spectroscopy (XAS) could identify the true, active state of the catalyst during the reaction cycle. researchgate.net

Observing Intermediates : The formation and consumption of key intermediates, such as the benzopyrylium ions involved in dearomatization reactions nih.gov, could be monitored in real-time.

Validating Computational Models : Experimental data from in situ studies can be used to validate and refine the computational models that are increasingly used to predict reaction mechanisms and catalyst behavior. nih.govotterbein.edu

While computational studies and molecular docking are already being applied to understand chromanone chemistry nih.govucl.ac.uk, the widespread adoption of in situ and operando spectroscopy represents a critical future frontier. This approach promises to replace mechanistic speculation with direct evidence, enabling the knowledge-driven optimization of existing reactions and the discovery of new ones.

Design of Next-Generation Biologically Active Compounds Based on Mechanistic Insights

The ultimate goal of advancing synthetic and mechanistic understanding is to design and create next-generation compounds with superior biological activity and novel modes of action. The chromanone scaffold serves as an excellent starting point for this endeavor due to its proven track record in natural products and medicinal chemistry. nih.govnih.govacs.org

The rational design of future chromanone-based therapeutics will be a synergistic effort integrating insights from all the frontiers discussed above:

Informed by Mechanism and AI : A deeper mechanistic understanding (8.4) combined with the predictive power of AI (8.2) will allow for the precise design of molecules that can interact with specific biological targets. For instance, understanding the binding kinetics and interactions within an enzyme's active site allows for the design of more potent and selective inhibitors. ucl.ac.uk

Leveraging Novel Scaffolds : The ability to create complex architectures like spirocycles and fused systems (8.3) using advanced catalytic methods (8.1) provides access to new pharmacophores. These novel structures can overcome challenges such as drug resistance or improve pharmacokinetic properties. The development of rigid 3D-spiro chromanones as antimicrobial agents is a prime example of this strategy. rsc.org